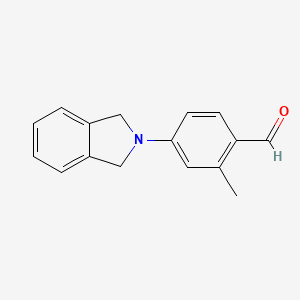
4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde: is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an isoindoline ring fused to a benzaldehyde moiety, with a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde typically involves the condensation of an aromatic primary amine with a phthalic anhydride derivative. One common method is the reaction of 2-methylbenzaldehyde with phthalic anhydride in the presence of a suitable catalyst, such as sulfuric acid or polyphosphoric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate isoindoline-1,3-dione, which is subsequently reduced to the desired isoindoline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites or metal-organic frameworks, can also be employed to facilitate the reaction and improve selectivity. Additionally, solvent-free or green chemistry approaches may be adopted to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide or chlorosulfonic acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzoic acid.
Reduction: 4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, sulfonyl, or halogenated compounds).
Aplicaciones Científicas De Investigación
4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex isoindoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or proteins, leading to modulation of their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
Uniqueness
4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde is unique due to the presence of a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other isoindoline derivatives and may contribute to its specific applications and properties.
Propiedades
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-8-16(7-6-15(12)11-18)17-9-13-4-2-3-5-14(13)10-17/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXZNQDPLSPRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
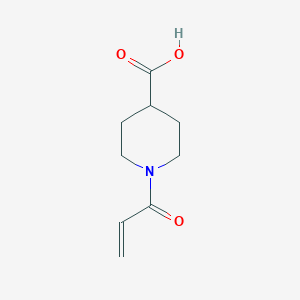
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3010916.png)
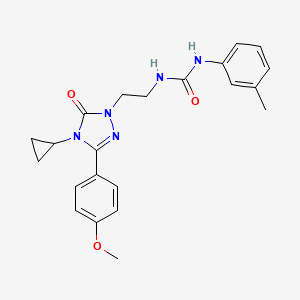
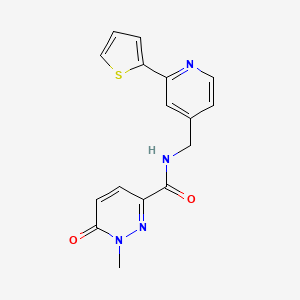



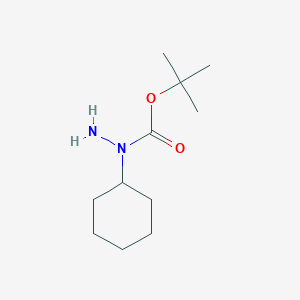
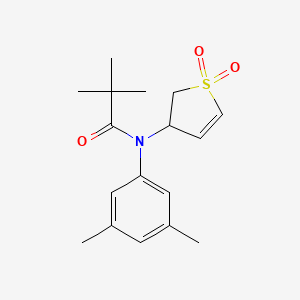
![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B3010929.png)
![rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B3010932.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate](/img/structure/B3010934.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3010935.png)
